molecular formula C22H27F2NO2 B15092482 4-Cyano-3,5-difluorophenyl 4'-ethyl-[1,1'-bi(cyclohexane)]-4-carboxylate

4-Cyano-3,5-difluorophenyl 4'-ethyl-[1,1'-bi(cyclohexane)]-4-carboxylate

Cat. No.: B15092482
M. Wt: 375.5 g/mol
InChI Key: GHKAAVKUVURFHM-UHFFFAOYSA-N
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Description

4-Cyano-3,5-difluorophenyl 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylate is a complex organic compound with the molecular formula C22H27F2NO2 It is characterized by the presence of a cyano group, two fluorine atoms, and a carboxylate ester linked to a bicyclohexyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-3,5-difluorophenyl 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylate typically involves the esterification of 4-cyano-3,5-difluorophenol with 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-3,5-difluorophenyl 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylic acid and 4-cyano-3,5-difluorophenol.

    Reduction: 4-amino-3,5-difluorophenyl 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylate.

Scientific Research Applications

4-Cyano-3,5-difluorophenyl 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-Cyano-3,5-difluorophenyl 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylate depends on its application. In biological systems, it may interact with specific enzymes

Properties

Molecular Formula

C22H27F2NO2

Molecular Weight

375.5 g/mol

IUPAC Name

(4-cyano-3,5-difluorophenyl) 4-(4-ethylcyclohexyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C22H27F2NO2/c1-2-14-3-5-15(6-4-14)16-7-9-17(10-8-16)22(26)27-18-11-20(23)19(13-25)21(24)12-18/h11-12,14-17H,2-10H2,1H3

InChI Key

GHKAAVKUVURFHM-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC(=C(C(=C3)F)C#N)F

Origin of Product

United States

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